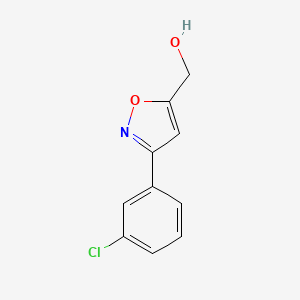

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Description

Contextualization of Isoxazole (B147169) Heterocycles in Contemporary Chemical Science

Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are prominent structural motifs in the landscape of contemporary chemical science. rsc.orgresearchgate.net Their unique electronic and structural features make them integral to various fields, particularly medicinal chemistry, materials science, and organic synthesis. rsc.orgigi-global.com The isoxazole ring is found in numerous natural products, synthetic compounds, and bioactive molecules, underscoring its importance. researchgate.net

In medicinal chemistry, isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov The presence of the isoxazole core in several commercially available drugs, such as the antibiotic oxacillin (B1211168) and the anti-inflammatory agent valdecoxib, highlights their therapeutic relevance. researchgate.net The versatility of the isoxazole ring allows it to act as a bioisostere for other functional groups, enabling the modulation of physicochemical properties like solubility and metabolic stability, which are crucial for drug design. nih.gov

Recent advancements in synthetic methodologies have further expanded the accessibility and diversity of isoxazole derivatives. rsc.org Modern techniques, including microwave-assisted synthesis and transition metal-catalyzed cycloadditions, have improved the efficiency and regioselectivity of isoxazole formation. rsc.orgigi-global.com These synthetic innovations facilitate the creation of complex molecular architectures, paving the way for the discovery of novel compounds with enhanced pharmacological profiles. rsc.org

Significance of Substituted Isoxazole Derivatives as Versatile Molecular Scaffolds

Substituted isoxazole derivatives are highly valued as versatile molecular scaffolds in drug discovery and materials science. rsc.orgrsc.org The ability to introduce a wide variety of substituents at different positions on the isoxazole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This structural diversity is key to optimizing interactions with biological targets and achieving desired pharmacological effects. researchgate.netnih.gov

The functionalization of the isoxazole core can lead to compounds with enhanced potency and selectivity. For instance, the introduction of specific substituents can modulate the binding affinity of a molecule to a particular enzyme or receptor. nih.gov This targeted approach is central to the development of next-generation therapeutics with improved efficacy and reduced side effects. rsc.org Fused isoxazoles, for example, have shown remarkable biological activities, including analgesic and antioxidant properties. researchgate.net

Beyond pharmaceuticals, substituted isoxazoles are employed in agricultural chemistry and materials science. rsc.orgchemimpex.com They serve as key components in the development of novel agrochemicals and advanced materials like polymers and coatings with improved thermal and chemical resistance. chemimpex.com The inherent stability and reactivity of the isoxazole scaffold make it a reliable building block for creating complex and functional molecules. chemimpex.com

Overview of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol as a Central Synthon and Research Target

This compound is a specific substituted isoxazole that has emerged as a valuable synthon and research target in organic synthesis and chemical biology. A synthon is a molecular fragment used as a building block in the synthesis of more complex molecules. The structure of this compound, featuring a 3-chlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring, provides multiple points for chemical modification.

The primary alcohol functional group serves as a versatile handle for derivatization, allowing for the introduction of various linkers and functional groups through reactions such as esterification or etherification. nih.gov This flexibility is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. rsc.org For example, similar isoxazole-based methanols have been used to synthesize libraries of compounds for screening against therapeutic targets like the retinoic-acid-receptor-related orphan receptor γt (RORγt), which is implicated in autoimmune diseases. nih.gov

The 3-chlorophenyl substituent also plays a significant role in the molecule's properties. The chlorine atom can influence the compound's lipophilicity and electronic nature, potentially enhancing its binding to biological targets through halogen bonding or other non-covalent interactions. rsc.org While specific research on this compound is not as extensively documented as its 4-chloro analog, its structural similarity to known bioactive molecules suggests its potential as a precursor for novel therapeutic agents. chemimpex.com Its analogs have been investigated for their potential in developing treatments for neurological disorders and inflammatory conditions. chemimpex.comgoogle.com The synthesis of related (3-aryl-isoxazol-5-yl)methanols has been reported through methods like [3+2] cycloaddition reactions, indicating a feasible pathway for the production of this compound for further research. biolmolchem.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Related Isoxazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | C₁₀H₈ClNO₂ | 209.63 | 98-104 | Off-white crystals | chemimpex.com |

| (3-Phenyl-isoxazol-5-yl)methanol | C₁₀H₉NO₂ | 175.18 | Not specified | Not specified | nih.gov |

Table 2: Reported Biological Activities of Substituted Isoxazole Derivatives

| Biological Activity | Description | References |

| Anti-inflammatory | Inhibition of inflammatory pathways. | rsc.orgresearchgate.net |

| Anticancer | Activity against various cancer cell lines. | rsc.orgresearchgate.net |

| Antimicrobial | Efficacy against bacteria and fungi. | rsc.orgresearchgate.netnih.gov |

| Neuroprotective | Protection of nerve cells from damage. | rsc.org |

| Immunomodulatory | Modulation of the immune system's response. | google.com |

| RORγt Inhibition | Allosteric inhibition of RORγt for potential treatment of autoimmune disorders. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRGKDSKISQNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677595 | |

| Record name | [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101862-42-4 | |

| Record name | [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl Isoxazol 5 Yl Methanol and Analogous Isoxazole Structures

Strategic Approaches to Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring system is primarily achieved through two powerful and versatile strategies: the regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes and various condensation-cyclization reactions. researchgate.net These methods allow for the assembly of highly substituted isoxazoles from readily available starting materials.

Regioselective 1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Propargylic Alcohols

The [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile, such as an alkyne, is one of the most efficient and widely utilized methods for synthesizing the isoxazole ring. nih.govyoutube.com When propargylic alcohol is used as the alkyne component, this reaction provides a direct route to 5-hydroxymethyl-substituted isoxazoles. biolmolchem.com The reaction is highly regioselective, typically yielding the 3,5-disubstituted isoxazole isomer due to electronic and steric factors governing the concerted cycloaddition mechanism. nih.govrsc.org The frontier molecular orbital (FMO) theory is often invoked to explain the observed regioselectivity, which can be influenced by the substituents on both the nitrile oxide and the alkyne. chim.it

Generation of Nitrile Oxides from Aldoximes

Nitrile oxides are reactive intermediates that are typically generated in situ from stable precursors to avoid their dimerization or decomposition. nih.gov The most common and practical precursors are aldoximes. nih.govnih.gov Various methods exist for the oxidative dehydrogenation of aldoximes to form the corresponding nitrile oxides.

Common oxidants used for this transformation include:

Sodium hypochlorite (B82951) (NaOCl): A mild and inexpensive reagent often used in aqueous or biphasic systems. A recent synthesis of (3-para-tolyl-isoxazol-5-yl)methanol successfully employed NaOCl to generate the nitrile oxide from the corresponding aldoxime for subsequent cycloaddition with propargyl alcohol. biolmolchem.com

N-Halosuccinimides: Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective for generating nitrile oxides under neutral conditions. rsc.org The synthesis of [3-(4-Methylphenyl)isoxazol-5-yl]methanol has been reported using NCS. researchgate.net

Hypervalent Iodine Reagents: Catalytic systems involving hypervalent iodine(III) species, such as those generated from 2-iodobenzoic acid and an oxidant like m-CPBA, can efficiently produce nitrile oxides for intramolecular cycloadditions. researchgate.netnih.gov

Chloramine-T: This reagent can act as a catalyst for generating nitrile oxides from α-nitroketones, which then react with dipolarophiles. nih.gov

Organometallic Systems: O-tributylstannyl aldoximes can react with agents like tert-butyl hypochlorite to generate nitrile oxides under mild conditions. rsc.orgelectronicsandbooks.com

The choice of method depends on the substrate's functional group tolerance, desired reaction conditions, and scalability.

Role of Catalyst Systems and Reaction Conditions

While many 1,3-dipolar cycloadditions proceed thermally, catalyst systems are often employed to enhance reaction rates, improve yields, and control regioselectivity, especially for less reactive partners. rsc.org

Catalyst Systems:

Copper Catalysis: Copper(I) salts, often in combination with a reducing agent like sodium ascorbate, are famously used in the "click chemistry" version of the azide-alkyne cycloaddition. researchgate.net Copper catalysts, such as Cu/Al₂O₃ nanocomposites or CuCl, are also effective in promoting the cycloaddition of nitrile oxides with terminal alkynes, enabling the reaction to proceed under milder conditions. nih.govthieme-connect.de

Ruthenium and Palladium Catalysis: For certain substrates, particularly in the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes, ruthenium(II) and palladium catalysts have proven effective. d-nb.info Palladium has also been used for the electrophilic intramolecular cyclization of alkynes and aldoximes. d-nb.info

Reaction Conditions: The choice of solvent and temperature can significantly impact the outcome of the cycloaddition. Solvents ranging from polar aprotics like DMF to aqueous systems have been successfully used. nih.govd-nb.info Some modern approaches focus on green chemistry principles, utilizing water as a solvent or employing solvent-free conditions, such as ball-milling, which can lead to high yields and reduced environmental impact. nih.govd-nb.info

Table 1: Comparison of Methodologies for Nitrile Oxide Generation from Aldoximes

| Method/Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | Aqueous or biphasic, Room Temp. | Inexpensive, mild, readily available | biolmolchem.com |

| N-Chlorosuccinimide (NCS) | Dichloromethane, Room Temp. | Neutral conditions, good yields | researchgate.net |

| Hypervalent Iodine (cat.) / m-CPBA | CH₂Cl₂, Room Temp. | Catalytic, high efficiency for intramolecular reactions | researchgate.netnih.gov |

| O-Tributylstannyl Aldoximes / t-BuOCl | Mild, neutral conditions | Effective for specific substrates | rsc.orgelectronicsandbooks.com |

Condensation and Cyclization Reactions in Isoxazole Synthesis

An alternative classical and robust strategy for isoxazole synthesis involves the condensation of a three-carbon component with hydroxylamine (B1172632) or its derivatives. youtube.com This method is particularly useful for accessing different substitution patterns compared to the cycloaddition approach.

Key variations of this strategy include:

Reaction with 1,3-Dicarbonyl Compounds: The reaction between a 1,3-diketone or a β-keto ester and hydroxylamine is a fundamental method for preparing isoxazoles. youtube.com The initial condensation forms an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The precise pH during work-up can influence the regiochemical outcome, leading to different isomers. youtube.com

Electrophilic Cyclization of Alkynone Oximes: A more recent approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov Treatment of these substrates with electrophiles such as iodine monochloride (ICl), iodine, or bromine triggers a cyclization cascade, producing 4-haloisoxazoles in good to excellent yields under mild conditions. nih.gov These halogenated products can then be further functionalized via cross-coupling reactions.

Targeted Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

The targeted synthesis of this compound is most efficiently achieved via the 1,3-dipolar cycloaddition pathway, which directly installs the required substituents at the C3 and C5 positions of the isoxazole ring.

Precursor Identification and Elaboration Strategies

Based on the established regioselectivity of the nitrile oxide-alkyne cycloaddition, a retrosynthetic analysis of the target molecule points to two key precursors.

Retrosynthetic Analysis: The C3-substituent (3-chlorophenyl) originates from the nitrile oxide, while the C5-substituent (hydroxymethyl) is derived from the alkyne.

Nitrile Oxide Precursor: The required 3-chlorophenylnitrile oxide is generated in situ from 3-chlorobenzaldoxime . This aldoxime, in turn, is readily prepared by the condensation of commercially available 3-chlorobenzaldehyde (B42229) with hydroxylamine hydrochloride. biolmolchem.com

Alkyne Precursor: The 5-hydroxymethyl group is directly installed by using propargyl alcohol (2-propyn-1-ol) as the dipolarophile.

Oxime Formation: Reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form 3-chlorobenzaldoxime. biolmolchem.com

Cycloaddition: The in situ generation of 3-chlorophenylnitrile oxide from the aldoxime using an oxidant (e.g., NaOCl or NCS) in the presence of propargyl alcohol. The nitrile oxide rapidly undergoes a [3+2] cycloaddition to furnish the final product, this compound. biolmolchem.comresearchgate.net

This synthetic route is highly convergent and benefits from the use of accessible and inexpensive starting materials. The reaction conditions are generally mild, making this an attractive and efficient method for preparing the title compound and its analogues.

Table 2: Precursors for the Synthesis of this compound

| Target Fragment | Key Intermediate | Starting Material | Reference |

|---|---|---|---|

| 3-(3-Chlorophenyl)- | 3-Chlorophenylnitrile Oxide | 3-Chlorobenzaldehyde | biolmolchem.com |

| -isoxazol- | Isoxazole Ring | (Cycloaddition) | researchgate.net |

| -5-yl)methanol | Propargyl Alcohol | Propargyl Alcohol | biolmolchem.com |

Optimization of Reaction Parameters for Yield and Selectivity

The classical and most prevalent method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.org The yield and regioselectivity of this reaction are highly dependent on several parameters, including the choice of base, solvent, temperature, and stoichiometry of reactants.

Key Parameters for Optimization:

Base and Stoichiometry: The in situ generation of the nitrile oxide from a precursor, typically a hydroximinoyl chloride or an aldoxime, requires a base. The choice and amount of base are critical. For instance, in the synthesis of 3,5-disubstituted isoxazoles from hydroxyimidoyl chlorides and terminal alkynes under ball-milling conditions, using 1.5 equivalents of the hydroxyimidoyl chloride was found to be optimal. nih.gov Using equimolar amounts led to lower yields due to the competing dimerization of the nitrile oxide to form furoxans, while a larger excess also decreased the yield. nih.gov

Solvent: The reaction medium can significantly influence the outcome. While traditional organic solvents are common, research has explored more sustainable options. In some cases, the choice of solvent can be the difference between a successful reaction and none at all. acs.orgcore.ac.uk The polarity and coordinating ability of the solvent can affect the stability and reactivity of the nitrile oxide intermediate.

Temperature: Reaction temperature affects the rate of both the desired cycloaddition and potential side reactions. Optimized temperatures can improve selectivity and yield. For example, a study on the synthesis of 3,5-disubstituted isoxazoles found that increasing the reaction temperature from room temperature to 40 °C significantly improved the yield. nih.gov

Catalyst: While many syntheses are catalyst-free, the use of catalysts, particularly copper(I), can accelerate the reaction and enforce high regioselectivity. nih.govorganic-chemistry.org Copper(I)-catalyzed cycloadditions are known to reliably produce 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov

Regioselectivity: The 1,3-dipolar cycloaddition can theoretically yield two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The electronic properties of the substituents on both the alkyne and the nitrile oxide, as dictated by Frontier Molecular Orbital (FMO) theory, are the primary determinants of regioselectivity. lookchem.com However, reaction conditions can also play a role. To achieve specific regioisomers, chemists often employ vinylphosphonates bearing a leaving group, which can direct the cycloaddition to favor either the 3,5- or 3,4-disubstituted product. rsc.org For the synthesis of this compound, the reaction would involve 3-chlorobenzonitrile (B1581422) oxide and propargyl alcohol, where the electronic bias strongly favors the desired 3,5-disubstitution pattern.

Table 1: Effect of Reaction Parameters on Isoxazole Synthesis Yield An illustrative data table based on findings for analogous reactions.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |

|---|---|---|---|---|---|

| Base (equiv.) | DMAP (1.2) | 70 | DMAP (1.5) | 96 | nih.gov |

| Solvent | Dioxane | 37 | Dichloromethane | 96 | nih.gov |

| Temperature | Room Temp. | 70 | 40 °C | 96 | nih.gov |

| Reactant Ratio (alkyne:nitrile precursor) | 1 : 1 | Lower Yield | 1 : 1.5 | Higher Yield | nih.gov |

Considerations for Stereochemical Control in Isoxazole Formation (if applicable for related analogs)

While the aromatic isoxazole ring itself is planar, stereochemical considerations become important when chiral centers are present in the starting materials or are formed during the synthesis of related, non-aromatic analogs like isoxazolines, or when substituents on the isoxazole ring are chiral.

The asymmetric synthesis of isoxazolines, the non-aromatic precursors to isoxazoles, is an area of active research. acs.orgnih.gov Chiral Lewis acids or organocatalysts can be employed to control the facial selectivity of the cycloaddition between a nitrile oxide and an alkene, leading to enantiomerically enriched isoxazolines. nih.govrsc.org For example, a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed to produce complex dispirooxindoles containing an isoxazole moiety with four contiguous stereocenters in excellent yields and stereoselectivities. rsc.org

In another approach, starting from a chiral precursor such as (S)-epichlorohydrin, a straightforward method for the asymmetric synthesis of functionalized 3,5-disubstituted isoxazolines has been developed. acs.orgnih.gov This strategy allows for the creation of isoxazoline (B3343090) structures with defined stereochemistry, which can be valuable building blocks for further synthetic transformations. acs.orgnih.gov For some isoxazole-based compounds, the biological activity is highly dependent on the stereochemistry of its substituents. For instance, studies on chiral isoxazole derivatives as beta-adrenergic receptor ligands have shown that stereoisomers can have significantly different binding affinities, with one isomer being 30-100 times more potent than its counterpart, highlighting a substantial stereochemical effect. nih.gov

Innovations in Sustainable Synthesis of Isoxazole Scaffolds

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign methods for synthesizing isoxazoles. researchgate.netnih.gov This includes the use of greener solvents and the development of reactions that avoid toxic or expensive metal catalysts. researchgate.netnih.gov

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). acs.orgcore.ac.uk DESs are mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that form a eutectic mixture with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive.

A one-pot, three-step synthesis of 3,5-disubstituted isoxazoles has been successfully accomplished using a choline chloride:urea DES. acs.orgcore.ac.uk The study found that the DES was essential for the reaction to proceed and that the solvent could be recovered and reused up to five times without a significant drop in yield. acs.orgcore.ac.uk More recently, a continuous flow synthesis of 3,5-disubstituted isoxazoles was developed using a tetrabutylammonium (B224687) bromide (TBAB)/ethylene glycol (EG) DES, achieving high yields in very short reaction times. acs.org The use of natural deep eutectic solvents, such as one prepared from choline chloride and glutamic acid, has also been shown to be effective for the scalable, one-pot synthesis of related isoxazol-5(4H)-one derivatives. figshare.com

Table 2: Comparison of Solvents in Isoxazole Synthesis Illustrative data based on findings for analogous reactions.

| Solvent System | Type | Key Advantages | Typical Yield | Reference |

|---|---|---|---|---|

| Dichloromethane | Volatile Organic | High solubility for reagents | ~96% | nih.gov |

| ChCl:Urea (1:2) | Deep Eutectic | Recyclable, Green | ~78% | acs.orgcore.ac.uk |

| TBAB:EG (1:5) | Deep Eutectic | Fast reaction (flow), Green | up to 95% | acs.org |

| Water | Green | Environmentally benign | 65-95% | preprints.org |

Transition metals like copper and ruthenium are often used to catalyze isoxazole synthesis, but they can be costly, toxic, and difficult to remove from the final product. researchgate.netnih.gov Consequently, there is a strong drive to develop metal-free synthetic routes. researchgate.netnih.govrsc.org

Several catalyst-free methods have been reported, often utilizing thermal conditions, microwave irradiation, or ultrasonication to promote the reaction. nih.govpreprints.org For example, an efficient, catalyst-free, one-pot method for synthesizing 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been achieved using microwave assistance. nih.gov Ball-milling is another solvent-free and catalyst-free mechanochemical technique that has been successfully applied to the synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds, affording products in high yields with short reaction times. researchgate.net Ultrasound irradiation has also been highlighted as a green and efficient method for promoting the synthesis of isoxazole derivatives, often in aqueous media, which enhances reaction rates and reduces byproduct formation. preprints.org

Scalable Synthetic Approaches and Process Chemistry

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires robustness, efficiency, and cost-effectiveness. For isoxazole synthesis, this involves developing scalable one-pot procedures and exploring continuous flow technologies. acs.orgmdpi.com

One-pot syntheses are inherently more scalable as they reduce the number of workup and purification steps, saving time, solvents, and resources. nih.gov A scalable, one-pot synthesis of isoxazol-5(4H)-one derivatives has been demonstrated using a natural deep eutectic solvent, highlighting the applicability of this green method for large-scale production. figshare.com The gram-scale synthesis of 3,5-disubstituted isoxazoles has also been successfully demonstrated in a DES, proving the methodology's potential for scale-up without significant issues. acs.orgcore.ac.uk

Continuous flow chemistry offers significant advantages over traditional batch processing for scalability, safety, and control. acs.org A continuous flow process for the synthesis of 3,5-disubstituted isoxazoles using a DES has been developed, which not only achieved high yields in minutes but also incorporated an in-line separator for the recovery and reuse of the solvent, making it a highly sustainable and industrially viable approach. acs.org The development of such integrated reaction and separation systems is a key step towards efficient, large-scale manufacturing of isoxazole-containing compounds like this compound. acs.org

Chemical Reactivity and Transformations of 3 3 Chlorophenyl Isoxazol 5 Yl Methanol

Reactions Involving the Primary Alcohol Functionality at Position 5biolmolchem.com

The primary alcohol group attached to the 5-position of the isoxazole (B147169) ring is a key site for synthetic modification. It readily participates in oxidation, esterification, etherification, and nucleophilic substitution reactions, enabling the creation of a diverse range of derivatives.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 3-(3-chlorophenyl)isoxazole-5-carbaldehyde, or the carboxylic acid, 3-(3-chlorophenyl)isoxazole-5-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and reaction conditions.

The structural relationship between the starting alcohol and its oxidation products is well-established, with crystal structures for analogous compounds like 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde having been reported. nih.gov The conversion to the aldehyde represents a partial oxidation, while the formation of the carboxylic acid is the result of a complete oxidation of the hydroxymethyl group.

Table 1: Common Oxidation Reactions of Primary Alcohols

| Product | Typical Reagents | Reaction Type |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Partial Oxidation |

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification is commonly achieved by reacting the alcohol with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, the formation of sulfonate esters, such as benzenesulfonates, has been demonstrated in related isoxazoline (B3343090) systems, highlighting a pathway to create derivatives with potential applications as leaving groups in further substitutions. mdpi.com

Etherification can be accomplished through methods like the Williamson ether synthesis. This typically involves converting the alcohol to its alkoxide form with a strong base, followed by reaction with an alkyl halide. Conversely, the halogenated derivative of the methanol (B129727) can be used to alkylate other molecules. For example, 3-chloromethyl-5-phenylisoxazole has been used to alkylate phenols and other nucleophiles to form the corresponding ethers. researchgate.net

Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety (e.g., Halogenation)nih.govfrontiersin.org

The hydroxyl group of the hydroxymethyl moiety can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. A primary example is its conversion to a halide. The reaction of isoxazolyl-methanols with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively replaces the hydroxyl group with a chlorine or bromine atom, respectively. researchgate.net This transformation yields a reactive (halomethyl)isoxazole intermediate.

These halogenated intermediates are valuable for further synthetic elaborations, as the halogen atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and cyanides, to introduce new functional groups at the 5-position of the isoxazole ring. researchgate.net

Table 2: Halogenation of (3-Aryl-isoxazol-5-yl)methanol Analogs

| Reagent | Product | Reference |

|---|

Transformations of the Isoxazole Ring System and its Substituents

Beyond the reactivity of the hydroxymethyl group, the core isoxazole ring and its substituents also offer sites for chemical modification.

Functionalization of the Chlorophenyl Substituentnih.govfrontiersin.org

The 3-chlorophenyl group attached to the isoxazole ring can undergo transformations typical of aryl halides.

The chlorine atom on the phenyl ring can be replaced with other halogens, such as bromine or iodine, through metal-catalyzed halogen exchange reactions, often referred to as the Finkelstein reaction for aryl halides. frontiersin.org These reactions typically employ a source of the new halide (e.g., sodium iodide, tetrabutylammonium (B224687) bromide) and a metal catalyst, such as nickel or copper complexes. frontiersin.org The efficiency and feasibility of such an exchange on the this compound scaffold would depend on the specific reaction conditions and the relative reactivity of the C-Cl bond. Mechanistic studies suggest these transformations can proceed through radical chain processes. frontiersin.org This functionalization route opens pathways to derivatives with altered electronic properties or provides a handle for subsequent cross-coupling reactions.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde |

| 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid |

| 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) |

| 3-Chloromethyl-5-phenylisoxazole |

| Thionyl chloride |

| Phosphorus tribromide |

| Sodium iodide |

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The introduction of new substituents onto the 3-chlorophenyl ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the chloro group and the 3-isoxazolyl group.

Directing Effects: The chlorine atom is an ortho-, para-directing deactivator. This is due to the interplay of its electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. The isoxazole ring, being a heterocyclic system, generally acts as a deactivating, meta-directing group.

Considering the positions on the chlorophenyl ring relative to the isoxazole substituent (at C1), the chlorine is at C3. The available positions for substitution are C2, C4, C5, and C6.

The chloro group directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The isoxazolyl group directs incoming electrophiles to its meta positions (C2 and C4).

Therefore, the directing effects of both the chloro and isoxazolyl groups are cooperative, reinforcing the substitution at the C2 and C4 positions. The C6 position is also activated by the chloro group. Steric hindrance from the adjacent isoxazole ring might influence the regioselectivity, potentially favoring substitution at the C4 and C6 positions over the more hindered C2 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully selected to overcome the deactivating nature of both the chloro and isoxazolyl substituents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

The chlorine atom on the phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems have made these transformations feasible. libretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chlorophenyl moiety with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would replace the chlorine atom with a new aryl, heteroaryl, or alkyl group, offering a powerful method for elaborating the molecular structure. The choice of ligand for the palladium catalyst is crucial for achieving efficient coupling with the less reactive aryl chloride.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the chlorophenyl group and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This introduces an alkynyl substituent in place of the chlorine atom. Similar to the Suzuki coupling, specialized ligands and reaction conditions are often necessary to achieve good yields with aryl chlorides. Studies on the Sonogashira coupling of 4-bromo-3,5-dimethylisoxazole (B80238) have shown that such reactions are viable on halogenated isoxazole systems, though steric hindrance can play a significant role in the reaction's efficiency. nih.gov

Buchwald–Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This would transform the chlorophenyl group into an arylamine derivative. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides. wikipedia.org

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | (3-(Aryl/Alkyl-phenyl)isoxazol-5-yl)methanol |

| Sonogashira | R-C≡CH | C-C (sp) | (3-(Alkynyl-phenyl)isoxazol-5-yl)methanol |

| Buchwald–Hartwig | R¹R²NH | C-N | (3-(Amino-phenyl)isoxazol-5-yl)methanol |

Ring-Opening Reactions and Rearrangements of the Isoxazole Core

The isoxazole ring is susceptible to cleavage and rearrangement under various conditions, owing to the relatively weak N-O bond. These reactions fundamentally alter the heterocyclic core of the molecule.

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ with catalysts like Raney Nickel, Palladium, or Platinum) is a common method for the reductive cleavage of the isoxazole N-O bond. This typically leads to the formation of a β-aminoenone. In the case of this compound, this would likely yield an amino-substituted enone, which could exist in equilibrium with its imino-ketone tautomer.

Base-Catalyzed Ring Opening: Strong bases can induce the ring opening of isoxazoles, particularly those with a proton at the C3 position. For 3,5-disubstituted isoxazoles, if a proton is available at C4, a base can initiate cleavage. However, the most common base-induced cleavage occurs in isoxazolium salts or isoxazoles with an acidic proton.

Photochemical Rearrangements: Upon UV irradiation, isoxazoles can undergo rearrangement. A common pathway involves the homolytic cleavage of the N-O bond to form a diradical, which can then rearrange to an acyl azirine intermediate. This intermediate can subsequently isomerize to form an oxazole, effectively transposing the positions of the oxygen and nitrogen atoms within the five-membered ring.

Introduction of Further Substituents on the Isoxazole Ring (e.g., Bromination at C4)

The isoxazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The C4 position of the isoxazole ring is the most nucleophilic and is therefore the typical site for electrophilic substitution. reddit.com

Bromination at C4: The introduction of a bromine atom at the C4 position of the isoxazole ring is a known transformation. This can be achieved using various brominating agents. For instance, reaction with N-bromosuccinimide (NBS) in a suitable solvent is a common method for the bromination of electron-rich heterocyclic systems. The synthesis of 4-bromo-3-phenylisoxazole has been reported, indicating that this transformation is feasible on similar scaffolds. bldpharm.com The resulting 4-bromo- this compound would be a valuable intermediate for further functionalization, as the bromine atom could then participate in various cross-coupling reactions.

A study on the synthesis of 4-nitro-3-phenylisoxazole from cinnamyl alcohol and sodium nitrite (B80452) also highlights the susceptibility of the C4 position to electrophilic attack. beilstein-journals.org

| Reaction | Reagent | Position of Substitution | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | C4 | (4-Bromo-3-(3-chlorophenyl)isoxazol-5-yl)methanol |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | C4 | (3-(3-Chlorophenyl)-4-nitroisoxazol-5-yl)methanol |

Derivatization and Analog Development for Structure Activity Relationship Sar Investigations

Design Principles for Novel Isoxazole (B147169) Analogs

The design of new isoxazole analogs is guided by several established principles in medicinal chemistry, aiming to optimize the compound's interaction with its biological target. nih.gov Key considerations include the modification of substituents on the isoxazole ring, the phenyl ring, and the functional groups attached to the core structure. researchgate.netnih.gov The goal is to improve efficacy, selectivity, and pharmacokinetic profiles. nih.gov

Key Design Strategies:

Enhancing Target Binding: Modifications are often designed to increase the affinity and specificity of the analog for its biological target. This can involve introducing functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target protein. dundee.ac.uk The isoxazole ring itself, being electron-rich, can play a significant role in these interactions. mdpi.comrsc.org

Improving Physicochemical Properties: Adjustments to the molecular structure can alter properties such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while strategic modifications can block sites of metabolic degradation. nih.govacs.org

Conformational Restriction: Introducing conformational constraints, such as incorporating the structure into a more rigid framework, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

A study on 3,5-disubstituted isoxazoles revealed that substitutions with methyl, methoxy (B1213986), or chloride on the phenyl ring enhanced activity against U87 cells. mdpi.com Another study on isoxazole chalcone (B49325) derivatives indicated that electron-donating groups like methoxy substituents on the benzene (B151609) ring improved anticancer activity. mdpi.com

Synthetic Strategies for (3-(3-Chlorophenyl)isoxazol-5-yl)methanol Derivatives

The synthesis of derivatives of this compound involves a variety of organic reactions that allow for the modification of different parts of the molecule. nih.govnanobioletters.com The core isoxazole ring is typically synthesized through methods like 1,3-dipolar cycloaddition reactions. nih.govnih.gov

The hydroxymethyl group at the 5-position of the isoxazole ring is a prime site for derivatization, offering a handle for introducing a wide range of functional groups.

Conversion to Esters: The hydroxyl group can be readily esterified by reacting with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions. This modification allows for the introduction of diverse acyl groups, which can modulate the lipophilicity and steric bulk of the molecule. For example, mefloquine-isoxazole carboxylic esters have been synthesized as prodrugs. nih.gov

Conversion to Ethers: Ether derivatives can be prepared through Williamson ether synthesis, where the corresponding alkoxide of this compound is reacted with an alkyl halide. This allows for the introduction of various alkyl or aryl side chains.

Conversion to Amines: The hydroxyl group can be converted to an amine through a two-step process involving initial conversion to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine. Alternatively, oxidation of the alcohol to an aldehyde, followed by reductive amination, provides another route to amine derivatives. nih.gov The synthesis of 5-substituted 3-aminoisoxazoles has been achieved through a one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine (B1172632). nih.gov

A study involving the synthesis of isoxazole-carboxamide derivatives utilized EDC as an activating agent and DMAP as a catalyst to couple 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid with various aniline (B41778) derivatives. nih.gov

The position of the chlorine atom on the phenyl ring, as well as the introduction of other substituents, is a critical factor in determining the biological activity of the analogs.

SAR studies have shown that the position of substituents on the phenyl ring can significantly impact activity. For instance, research on factor Xa inhibitors demonstrated that moving a substituent from the para to the meta position could influence potency. acs.org While the lead compound has a 3-chlorophenyl (meta) substituent, analogs with a 4-chlorophenyl (para) group are also of significant interest for comparative studies. chemimpex.com The presence of electron-withdrawing groups like chloro and trifluoromethyl on the phenyl ring has been shown to increase the activity of some isoxazole derivatives. rsc.org

The synthesis of these analogs typically starts with the appropriately substituted benzaldehyde (B42025) or acetophenone, which is then used to construct the isoxazole ring. For example, 5-(4-Chlorophenyl)isoxazole has been synthesized from 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one and hydroxylamine hydrochloride. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.govopenaccessjournals.com

Replacement of the Isoxazole Ring: The isoxazole ring itself can be replaced by other five-membered heterocycles such as oxadiazole, thiadiazole, pyrazole, or triazole. nih.govnih.gov For example, a study comparing isoxazole and 1,2,4-oxadiazole (B8745197) isomers found that the isoxazole-containing compound had better cellular activity and lower toxicity. nih.gov The choice of bioisostere depends on the desired changes in properties like acidity, basicity, and hydrogen bonding capacity. openaccessjournals.com

Replacement of the Phenyl Ring: The chlorophenyl group can be substituted with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or furan, to explore different electronic and steric interactions with the target.

Replacement of the Hydroxymethyl Group: The hydroxymethyl group can be replaced with bioisosteres like a carboxylic acid, an amide, or a sulfonamide to alter the compound's polarity and hydrogen bonding potential.

A study on nicotinic cholinergic receptor ligands involved the bioisosteric replacement of the isoxazole heterocycle with pyridine, oxadiazole, or an acyl group, resulting in ligands with varying affinities. nih.gov

Combinatorial and Parallel Synthesis Approaches for Libraries of Isoxazole Analogs

To efficiently explore the SAR of this compound, combinatorial and parallel synthesis techniques are employed to generate large libraries of analogs. nih.gov These approaches allow for the rapid synthesis of a multitude of compounds by systematically varying the substituents at different positions of the molecular scaffold.

Key Methodologies:

Solid-Phase Synthesis: In solid-phase synthesis, the starting material is attached to a solid support (resin), and reagents are added in solution. This allows for easy purification by simply washing the resin. This technique is well-suited for the automated parallel synthesis of compound libraries. 3-Substituted phenyl-5-isoxazolecarboxaldehydes have been identified as suitable starting points for generating isoxazole-based combinatorial libraries on solid phase. nih.govcapes.gov.br

Solution-Phase Parallel Synthesis: This approach involves conducting multiple reactions in parallel in separate reaction vessels, often using automated liquid handling systems. Purification can be achieved through techniques like automated flash chromatography or crystallization.

Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more starting materials react to form a single product, incorporating a significant portion of the atoms from the reactants. mdpi.com This strategy is highly efficient for generating structural diversity in a single step.

One study reported the parallel synthesis of three highly functionalized isoxazole-based libraries containing 32, 96, and 45 compounds, respectively, using reactions such as the Baylis-Hillman reaction, Michael addition, and reductive amination. nih.gov

Computational and Theoretical Chemistry Studies of 3 3 Chlorophenyl Isoxazol 5 Yl Methanol

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed information about the geometry and electronic landscape of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311G+(d,p) with a hybrid functional like B3LYP, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. mdpi.com These calculations provide key data on bond lengths, bond angles, and dihedral angles. For instance, in related isoxazole (B147169) structures, the isoxazole and phenyl rings are not coplanar, with a dihedral angle that can vary depending on the substituents. nih.govnih.gov

| Property | Description | Representative Value/Finding |

| Optimized Geometry | The lowest energy conformation of the molecule. | The isoxazole and 3-chlorophenyl rings are expected to be twisted relative to each other. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Consistent with standard values for C-C, C-N, C-O, and C-Cl bonds in heterocyclic and aromatic systems. researchgate.net |

| Dihedral Angle | The angle between the planes of the phenyl and isoxazole rings. | Expected to be non-zero, influencing the molecule's 3D shape. nih.govnih.gov |

| Total Energy | The total electronic energy of the molecule in its ground state. | A key output of the DFT calculation used for stability comparisons. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be non-zero due to the presence of heteroatoms (N, O) and the chlorine atom. |

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com For isoxazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the isoxazole ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for predicting how the molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, negative potentials are expected around the oxygen and nitrogen atoms of the isoxazole ring and the chlorine atom, while the hydroxyl proton would exhibit a positive potential.

Analysis of atomic charges, calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron distribution among the atoms in the molecule.

| Analysis | Description | Key Insights for this compound |

| HOMO-LUMO Analysis | Examines the frontier molecular orbitals. | The HOMO-LUMO energy gap provides information on chemical reactivity and stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. |

| Atomic Charge Analysis | Quantifies the charge on each atom. | Reveals the distribution of electrons within the molecule, highlighting polar bonds and reactive sites. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a single, static, low-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl and isoxazole rings and the methanol (B129727) group, multiple low-energy conformations may exist. Understanding the conformational landscape is important as the biologically active conformation may not be the global minimum energy structure.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. By simulating the movements of atoms and bonds over time, MD can explore the conformational space, study the flexibility of the molecule, and analyze its interactions with its environment, such as a solvent or a biological receptor. ajchem-a.com

Prediction of Reactivity and Mechanistic Pathways (e.g., Transition State Calculations)

Theoretical methods can be used to predict the reactivity of this compound in various chemical reactions. By calculating the energies of reactants, products, and potential transition states, it is possible to map out the energy profile of a reaction and determine the most likely mechanistic pathway. This is particularly useful for understanding its metabolic fate or for designing synthetic routes. For example, the hydroxyl group of the methanol substituent is a likely site for metabolic transformations such as oxidation or conjugation.

Solvation and Intermolecular Interaction Studies

The behavior of a molecule can be significantly influenced by its environment. Solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules), can be used to study how the properties of this compound change in different solvents. These models can predict solubility and the stability of different conformers in solution.

The study of intermolecular interactions is crucial for understanding how the molecule interacts with itself (in the solid state) and with other molecules. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal lattice. mdpi.com For this compound, hydrogen bonding involving the hydroxyl group is expected to be a dominant intermolecular interaction. nih.gov

In Silico Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. jbcpm.comsemanticscholar.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific target and to understand the molecular basis of ligand-receptor binding.

For this compound, molecular docking studies could be performed to investigate its potential to bind to various enzymes or receptors. The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. ajchem-a.comnih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. These studies can provide valuable insights into the potential biological activity of the compound and guide the design of more potent and selective analogs. nih.gov

| Docking Parameter | Description | Relevance to this compound |

| Binding Affinity (Docking Score) | An estimation of the strength of the interaction between the ligand and the target. | A lower docking score generally indicates a more favorable binding interaction. nih.gov |

| Binding Pose | The predicted orientation and conformation of the ligand within the target's binding site. | Reveals how the molecule fits into the active site. |

| Key Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. | The hydroxyl group is a potential hydrogen bond donor, while the chlorophenyl and isoxazole rings can engage in hydrophobic and pi-stacking interactions. jbcpm.com |

Binding Affinity Predictions with Biological Macromolecules

The prediction of binding affinity through computational methods, such as molecular docking, is a critical step in assessing the therapeutic potential of a compound. While specific docking studies for this compound are not extensively detailed in the public domain, the broader class of isoxazole derivatives has been the subject of numerous computational investigations against various biological macromolecules.

These studies often involve docking the isoxazole ligand into the active site of a target protein to predict the binding mode and estimate the binding free energy. For instance, computational studies on isoxazole-curcumin analogues have been conducted to assess their regulatory role against proteins like GSK-3, Bcl-2, and PR, with isoxazole-curcumin consistently showing high docking scores. espublisher.com The isoxazole ring is recognized for its ability to form specific interactions, including hydrogen bonds and stacking interactions, with diverse protein targets. mdpi.com

The binding affinity of isoxazole derivatives is influenced by the nature and position of substituents on the phenyl and isoxazole rings. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for isoxazole derivatives. researchgate.netmdpi.com For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), the HOMO-LUMO energy gap was calculated to be 4.6548 eV, providing insights into its chemical reactivity and stability. mdpi.com These quantum chemical parameters are crucial for understanding the molecule's potential to interact with biological receptors.

Identification of Key Binding Hotspots and Interaction Motifs

Molecular modeling studies help to identify the specific amino acid residues and types of interactions that are crucial for the binding of a ligand to its target. For isoxazole derivatives, several key interaction motifs have been identified through computational analyses.

In the context of the farnesoid X receptor (FXR), a target for metabolic diseases, molecular dynamics simulations of isoxazole agonists have revealed the importance of hydrophobic interactions with residues such as LEU287, MET290, ALA291, HIS294, and VAL297. mdpi.com Furthermore, salt bridges involving residues ARG331 and HIS447, as well as hydrogen bonds with HIS447, were found to be significant for protein-ligand binding. mdpi.com

Crystallographic studies of compounds structurally related to this compound, such as (3-phenylisoxazol-5-yl)methanol, have confirmed the presence of specific intermolecular interactions. In the crystal structure of this related molecule, intermolecular O—H⋯O hydrogen bonds link the molecules together. nih.govnih.gov The packing is further stabilized by weaker C—H⋯O and C—H⋯N interactions. nih.govnih.gov Similarly, analysis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate highlighted hydrogen bonding between C–H···O and C–H···N. mdpi.com A Hirshfeld surface analysis indicated that H···H (28.9%), H···O/O···H (26.7%), and H···C/C···H (15.8%) interactions were the most significant contributors to the crystal packing. mdpi.com These findings suggest that the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring in this compound are likely key participants in hydrogen bonding with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method is widely applied to isoxazole derivatives to guide the design of new compounds with enhanced potency and to understand the structural features essential for their activity. nih.govtandfonline.com

Several 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of isoxazole derivatives. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity.

For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists yielded statistically significant CoMFA and CoMSIA models. mdpi.com The contour maps from this study indicated that hydrophobic groups at the R2 position and electronegative groups at the R3 position of the isoxazole scaffold are crucial for agonistic activity. mdpi.com

| Model | q² | r² | r²pred |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

q² : Cross-validated correlation coefficient

r² : Non-cross-validated correlation coefficient

r²pred : Predictive correlation coefficient for the test set

In another study focused on developing new tubulin inhibitors, 3D-QSAR modeling was used to elucidate the structure-activity relationship of isoxazole-based compounds. tandfonline.com The goal was to design novel candidates with improved anti-tubulin properties. tandfonline.com Similarly, QSAR studies have been conducted on isoxazole derivatives to correlate their structure with anti-inflammatory activity, leading to the development of models with good predictive power. nih.govresearchgate.net The strong correlation between observed and predicted activities in these studies underscores the utility of QSAR in the rational design of new isoxazole-based therapeutic agents. nih.govresearchgate.net

The insights gained from these QSAR models are invaluable for medicinal chemists, allowing for the strategic modification of the this compound scaffold to optimize its interaction with specific biological targets and enhance its desired pharmacological effects.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 3 3 Chlorophenyl Isoxazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from analogous compounds like (3-para-tolyl-isoxazol-5-yl)methanol and 5-(3-chlorophenyl)-3-phenylisoxazole, the anticipated chemical shifts can be predicted. rsc.orgbiolmolchem.com The spectrum would feature a characteristic singlet for the lone proton on the isoxazole (B147169) ring (H-4), typically found in the range of δ 6.5-6.8 ppm. rsc.orgrsc.org The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group are expected to appear as a singlet around δ 4.7-4.8 ppm. rsc.org A broad singlet, corresponding to the hydroxyl (-OH) proton, would also be present, with its chemical shift being variable depending on concentration and solvent. The protons of the 3-chlorophenyl ring would present a more complex pattern of multiplets between δ 7.4 and δ 7.9 ppm due to their differing electronic environments and spin-spin coupling. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the isoxazole ring carbons, the chlorophenyl ring carbons, and the methanol (B129727) carbon. By analogy with related structures, the carbon attached to the hydroxyl group (-CH₂OH) would appear around δ 55-60 ppm. rsc.org The isoxazole ring carbons typically resonate at approximately δ 100-105 ppm (C4), δ 160-163 ppm (C3), and δ 170-172 ppm (C5). biolmolchem.comrsc.org The six carbons of the 3-chlorophenyl group would produce signals in the aromatic region (δ 123-135 ppm), with the carbon bearing the chlorine atom (C-Cl) appearing around δ 135 ppm. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons within the chlorophenyl ring, while an HSQC spectrum would link each proton signal directly to its attached carbon atom, confirming the assignments for the -CH₂OH group and the C4-H4 of the isoxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CH₂OH | ~4.75 (s, 2H) | ~56.8 | Methylene protons appear as a singlet. rsc.org |

| Isoxazole-H4 | ~6.7 (s, 1H) | ~103.6 | Characteristic singlet for the isoxazole proton. biolmolchem.comrsc.org |

| -OH | variable (br s, 1H) | - | Broad singlet, exchangeable with D₂O. rsc.org |

| Aromatic-H | 7.40-7.90 (m, 4H) | 123-135 | Complex multiplet pattern for the 3-chlorophenyl group. rsc.org |

| Isoxazole-C3 | - | ~162.7 | Quaternary carbon attached to the phenyl ring. biolmolchem.comrsc.org |

| Isoxazole-C5 | - | ~171.0 | Quaternary carbon attached to the methanol group. rsc.org |

| Phenyl-C (C-Cl) | - | ~135.1 | Carbon atom directly bonded to chlorine. rsc.org |

Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. rsc.orgbiolmolchem.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of this compound, confirming its elemental composition. The molecular formula is C₁₀H₈ClNO₂, corresponding to a monoisotopic mass of approximately 209.02 Da. bldpharm.comepa.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of the compound with minimal fragmentation. In positive ion mode, ESI-MS would be expected to show prominent peaks for the protonated molecule [M+H]⁺ at m/z 210.03 and the sodium adduct [M+Na]⁺ at m/z 232.01. mdpi.com A key feature would be the presence of an isotopic peak at [M+2] (and consequently at [M+H+2]⁺ and [M+Na+2]⁺) with an intensity approximately one-third of the main peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Electron Ionization (EI-MS): This higher-energy technique provides information about the molecule's fragmentation pathways, which can help in structural confirmation. The molecular ion peak (M⁺) at m/z 209 would be observed. rsc.org Common fragmentation pathways for related isoxazole structures include the loss of the hydroxymethyl group (-CH₂OH, 31 Da) to yield a fragment at m/z 178, or cleavage of the isoxazole ring itself. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass to four or more decimal places, allowing for the unambiguous confirmation of the elemental formula. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. nih.gov

Infrared (IR) Spectroscopy: Based on data from structurally similar compounds such as (3-para-tolyl-isoxazol-5-yl)methanol, the FT-IR spectrum is expected to display several key absorption bands. biolmolchem.com A prominent, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding. biolmolchem.com Aromatic C-H stretching vibrations are anticipated around 3100 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear between 2800 and 2900 cm⁻¹. biolmolchem.com The stretching vibration of the C=N bond within the isoxazole ring is expected in the region of 1600-1610 cm⁻¹. biolmolchem.commdpi.com Aromatic C=C ring stretching vibrations are observed in the 1430-1565 cm⁻¹ range. biolmolchem.com The C-O stretching of the primary alcohol would result in a strong band around 1170 cm⁻¹, and the N-O stretching of the isoxazole ring can be found between 835 and 910 cm⁻¹. biolmolchem.commdpi.com A band corresponding to the C-Cl stretch would also be present in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, it would be effective for observing the C=C vibrations of the phenyl ring and the C-Cl bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3500 - 3200 | Strong, Broad | Alcohol (-OH) |

| Aromatic C-H stretch | ~3100 | Medium | Phenyl & Isoxazole |

| Aliphatic C-H stretch | 2900 - 2800 | Medium | Methylene (-CH₂) |

| C=N stretch | ~1600 | Medium | Isoxazole Ring |

| Aromatic C=C stretch | 1565 - 1430 | Medium-Strong | Phenyl Ring |

| C-O stretch | ~1170 | Strong | Primary Alcohol |

| N-O stretch | 910 - 835 | Medium | Isoxazole Ring |

| C-Cl stretch | 800 - 600 | Medium-Strong | Chloro-substituent |

Data based on analogous compounds reported in the literature. biolmolchem.commdpi.com

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net While specific crystal data for the title compound is not available, analysis of closely related structures like (3-phenylisoxazol-5-yl)methanol and [3-(4-methylphenyl)isoxazol-5-yl]methanol allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

The analysis would confirm the connectivity of the 3-chlorophenyl ring at position 3 and the methanol group at position 5 of the isoxazole ring. It is expected that the isoxazole ring itself is largely planar. A key parameter would be the dihedral angle between the plane of the isoxazole ring and the plane of the 3-chlorophenyl ring, which is anticipated to be non-zero, likely in the range of 25-30°, due to steric considerations. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound Based on Analogs

| Parameter | Predicted Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. nih.govresearchgate.net |

| Hydrogen Bonding | O-H···N (isoxazole) or O-H···O (hydroxyl) interactions | Governs the formation of supramolecular assemblies (e.g., chains, layers). nih.govresearchgate.net |

| Phenyl/Isoxazole Dihedral Angle | ~25° | Indicates the relative orientation of the two ring systems. nih.gov |

| Molecular Conformation | Planar isoxazole ring, staggered methanol group | Defines the molecule's 3D shape in the solid state. |

Predictions are based on published crystal structures of (3-phenylisoxazol-5-yl)methanol and [3-(4-methylphenyl)isoxazol-5-yl]methanol. nih.govresearchgate.net

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Absolute Configuration Determination (if chiral analogs are investigated)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral analogs were to be synthesized—for instance, by introducing a substituent on the methylene carbon to create a stereocenter [e.g., (R/S)-1-(3-(3-chlorophenyl)isoxazol-5-yl)ethan-1-ol]—chiroptical methods would become essential.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. For a pair of enantiomers of a chiral analog, the CD and ORD spectra would be mirror images of each other. These methods are crucial for determining the absolute configuration (R or S) of a newly synthesized chiral molecule, often by comparing the experimental spectrum to that of a known standard or to theoretical spectra predicted by quantum chemical calculations. This information is vital in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Emerging Research Directions and Future Perspectives for 3 3 Chlorophenyl Isoxazol 5 Yl Methanol in Chemical Science

Development of Novel Functionalized Isoxazole (B147169) Scaffolds for Diverse Applications

The core structure of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol is a versatile platform for the development of novel functionalized isoxazole scaffolds. The inherent reactivity of the isoxazole ring, combined with the specific functional groups of this compound—the C5-methanol and the C3-(3-chlorophenyl) moieties—allows for extensive chemical modification. nih.gov Researchers are exploring synthetic strategies to leverage these features for creating derivatives with a wide range of applications, from pharmaceuticals to agrochemicals. scilit.commdpi.com

The primary site for functionalization is the hydroxyl group of the C5-methanol substituent. This group can be readily converted into other functionalities, such as esters, ethers, and amines, or used as a handle to link the isoxazole core to other molecular fragments. nih.gov For example, esterification of the hydroxyl group can introduce a variety of substituents, thereby modulating the compound's physicochemical properties like lipophilicity and solubility. nih.gov Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADMET) properties of potential drug candidates. mdpi.com

Another avenue for creating diversity is through modifications of the 3-chlorophenyl ring. While the chloro-substituent provides specific electronic and steric properties, further functionalization on this ring can lead to new derivatives with altered biological activities. The development of novel isoxazole-functionalized quinazolinone derivatives has demonstrated the potential of combining the isoxazole scaffold with other heterocyclic systems to generate compounds with significant anticancer activity. researchgate.net This approach of molecular hybridization, where known pharmacophores are combined, is a promising strategy for discovering new therapeutic agents. mdpi.com

The synthesis of isoxazole derivatives often involves methods like 1,3-dipolar cycloaddition reactions. rsc.orgwikipedia.org However, for a pre-formed scaffold like this compound, direct functionalization is a more common approach. nih.gov The isoxazole ring itself, while generally stable, can undergo ring-opening reactions under specific conditions, providing another pathway to novel chemical entities. nih.govscilit.com

The potential applications for these newly developed scaffolds are vast and are summarized in the table below.

| Potential Modification | Resulting Functional Group | Potential Application Area | Supporting Rationale |

| Esterification of the C5-methanol group | Ester | Pharmaceuticals, Agrochemicals | Modulates lipophilicity and solubility, potentially enhancing biological activity and bioavailability. nih.gov |

| Etherification of the C5-methanol group | Ether | Pharmaceuticals, Material Science | Can be used to link to other molecular scaffolds or polymer backbones. |

| Substitution on the 3-chlorophenyl ring | Various (e.g., nitro, amino, alkyl) | Pharmaceuticals | Fine-tunes electronic and steric properties to optimize target binding and selectivity. nih.gov |

| Coupling with other heterocycles | Hybrid molecules | Pharmaceuticals (e.g., anticancer, antimicrobial) | Combines pharmacophoric features of different ring systems to create novel therapeutic agents. researchgate.netmdpi.com |

Exploration of this compound as a Privileged Structure in Chemical Probe and Ligand Design

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery and chemical biology. nih.gov The isoxazole ring is widely regarded as such a scaffold, being a key component in numerous approved drugs and biologically active compounds. ajrconline.orgnih.gov this compound, with its specific substitution pattern, is well-positioned to be explored as a privileged structure for the design of chemical probes and selective ligands. nih.gov